molecular formula C21H20F2N4O2 B6529732 1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperazine CAS No. 1020454-50-5

1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperazine

Cat. No.: B6529732
CAS No.: 1020454-50-5
M. Wt: 398.4 g/mol
InChI Key: NSNSAEUUIYKOGF-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 1-position with a 2-fluorophenyl group and at the 4-position with a pyrazole-3-carbonyl moiety. The pyrazole ring is further substituted with a 4-fluorophenyl group at N1 and a methoxy group at C2. This unique arrangement confers distinct electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles. The fluorine atoms enhance metabolic stability and lipophilicity, while the methoxy group may modulate solubility and binding interactions .

Properties

IUPAC Name

[1-(4-fluorophenyl)-4-methoxypyrazol-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O2/c1-29-19-14-27(16-8-6-15(22)7-9-16)24-20(19)21(28)26-12-10-25(11-13-26)18-5-3-2-4-17(18)23/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNSAEUUIYKOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperazine is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activities associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with fluorinated phenyl and methoxy-pyrazole moieties. Its molecular formula is C19H19F2N3OC_{19}H_{19}F_2N_3O with a molecular weight of 357.37 g/mol. The presence of fluorine atoms is significant as it can enhance lipophilicity and biological activity.

PropertyValue
Molecular FormulaC19H19F2N3OC_{19}H_{19}F_2N_3O
Molecular Weight357.37 g/mol
AppearanceCrystalline solid
SolubilitySoluble in DMSO, ethanol

Antitumor Activity

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant antitumor properties. The mechanism often involves inhibition of key enzymes such as BRAF(V600E) and EGFR, which are crucial in cancer cell proliferation.

  • Case Study : A derivative of the compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and nitric oxide.

  • Research Findings : In vitro assays demonstrated that the compound significantly reduced TNF-α and NO levels in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Antifungal Activity

The antifungal potential of pyrazole derivatives has been explored, with some compounds showing effective inhibition against various fungal strains.

  • Study Results : In a comparative study, the compound exhibited moderate antifungal activity against pathogens such as Cytospora sp. and Colletotrichum gloeosporioides, highlighting its broad-spectrum antimicrobial potential .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the piperazine ring and the pyrazole moiety significantly influence biological activity. Fluorination at specific positions has been correlated with enhanced potency.

ModificationEffect on Activity
Addition of fluorineIncreased lipophilicity
Methoxy substitutionEnhanced anti-inflammatory
Variations in pyrazole ringAltered antitumor efficacy

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Based Fluorophenyl Derivatives

1-(4-Fluorophenyl)Piperazine (4-FPP)
  • Structure : Lacks the pyrazole-carbonyl moiety and methoxy substitution.
  • Properties : Simpler structure with lower molecular weight (MW = 180.2 g/mol vs. target’s ~440 g/mol).
  • Applications : Primarily used as a precursor in neurotransmitter research due to its affinity for serotonin receptors .
1-(Bis(4-Fluorophenyl)Methyl)-4-(3-Phenylpropyl)Piperazine (GBR-12909)
  • Structure : Shares bis(4-fluorophenyl) groups but replaces the pyrazole-carbonyl with a 3-phenylpropyl chain.
  • Pharmacology : Acts as a dopamine reuptake inhibitor (Ki = 0.6 nM for DAT), whereas the target compound’s pyrazole moiety may shift activity toward other targets like kinases or GPCRs .
  • Metabolism: The phenylpropyl chain in GBR-12909 increases lipophilicity (clogP = 5.2 vs.

Pyrazole-Carbonyl Piperazine Derivatives

1-{[1-(2-Chloropyridin-3-yl)-1H-Pyrrol-2-yl]Carbonyl}-4-(4-Fluorophenyl)Piperazine
  • Structure : Replaces the pyrazole with a pyrrole ring and substitutes 2-chloropyridinyl at N1.
  • Electronic Effects : The electron-withdrawing chlorine on pyridine may reduce basicity compared to the target’s methoxy group.
  • Applications : Used in antiviral research, highlighting the role of heterocyclic substituents in modulating biological activity .
4-[4-Fluoro-3-(Piperazine-1-Carbonyl)Benzyl]Phthalazin-1(2H)-One
  • Structure: Contains a phthalazinone core instead of pyrazole, linked via a benzyl group to piperazine.
  • Therapeutic Relevance: Acts as a PARP1 inhibitor (IC50 = 1.2 nM), demonstrating how structural variations (e.g., phthalazinone vs. pyrazole) alter target specificity .

Substituent-Specific Comparisons

Fluorine Position Effects
  • 2-Fluorophenyl vs.
  • Bis-Fluorophenyl Groups : Compounds like GBR-12909 show enhanced dopamine transporter affinity due to symmetrical fluorophenyl substitution, a feature absent in the target compound .
Methoxy Group Impact
  • The 4-methoxy group on the pyrazole ring in the target compound may improve solubility (clogS = -3.5 vs. -4.2 for non-methoxy analogs) while slightly reducing metabolic oxidation rates compared to hydroxylated derivatives .

Comparative Data Table

Compound Name Core Structure Key Substituents MW (g/mol) clogP Primary Target/Activity
Target Compound Piperazine-Pyrazole 2-Fluorophenyl, 4-Fluorophenyl, OMe ~440 3.8 Under Investigation
1-(4-Fluorophenyl)Piperazine (4-FPP) Piperazine 4-Fluorophenyl 180.2 2.1 Serotonin Receptor Ligand
GBR-12909 Piperazine Bis(4-Fluorophenyl), 3-Phenylpropyl 453.4 5.2 Dopamine Transporter Inhibitor
4-Fluoro-3-(Piperazine-1-Carbonyl)Phthalazinone Phthalazinone-Piperazine 4-Fluorophenyl, Piperazine 381.4 2.9 PARP1 Inhibitor

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s pyrazole-carbonyl linkage requires multi-step coupling reactions, similar to methods described for GBR-12909 and phthalazinone derivatives .
  • Biological Activity : Fluorophenyl groups enhance CNS targeting, but the pyrazole moiety may redirect activity away from neurotransmitter transporters toward enzymes like kinases or PARP .
  • Optimization Potential: Replacing the 2-fluorophenyl group with a para-substituted analog or modifying the methoxy group to a trifluoromethyl could enhance potency or selectivity .

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